molecular formula C15H28N2O4 B13504233 1-(4-((tert-Butoxycarbonyl)amino)butyl)piperidine-4-carboxylic acid

1-(4-((tert-Butoxycarbonyl)amino)butyl)piperidine-4-carboxylic acid

Cat. No.: B13504233
M. Wt: 300.39 g/mol
InChI Key: QZWRWJJAPKRPAT-UHFFFAOYSA-N
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Description

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eliminates a carbonate ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a tert-butyl carbocation and the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is unique due to its specific structure, which allows it to act as an effective protecting group for amino acids. Its stability under various conditions and ease of removal make it a valuable compound in organic synthesis and peptide chemistry .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)16-8-4-5-9-17-10-6-12(7-11-17)13(18)19/h12H,4-11H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

QZWRWJJAPKRPAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1CCC(CC1)C(=O)O

Origin of Product

United States

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